Cebranopadol

Übersicht

Beschreibung

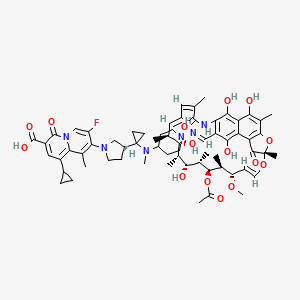

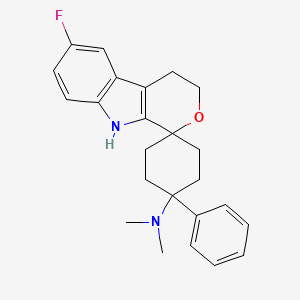

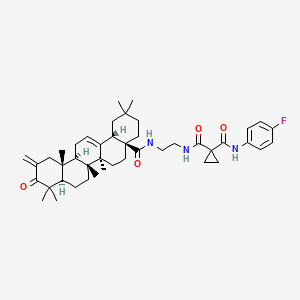

GRT-6005, auch bekannt als Cebranopadol, ist ein neuartiges Opioid-Analgetikum der Benzoid-Klasse. Es ist ein dual wirksamer Nociceptin/Orphanin FQ- und Opioid-Rezeptor-Agonist. Diese Verbindung wurde zur Behandlung verschiedener akuter und chronischer Schmerzzustände entwickelt, darunter schmerzhafte diabetische Neuropathie und Krebsschmerzen .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von GRT-6005 umfasst mehrere Schritte, darunter die Bildung der Benzoidstruktur und die Einarbeitung der Nociceptin/Orphanin FQ- und Opioid-Rezeptor-Agonist-Funktionalitäten. Die spezifischen Synthesewege und Reaktionsbedingungen sind urheberrechtlich geschützt und wurden nicht vollständig im öffentlichen Bereich veröffentlicht .

Industrielle Produktionsmethoden

Die industrielle Produktion von GRT-6005 beinhaltet wahrscheinlich die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess würde strenge Qualitätskontrollmaßnahmen umfassen, um die behördlichen Standards für pharmazeutische Verbindungen zu erfüllen .

Wissenschaftliche Forschungsanwendungen

GRT-6005 hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Modellverbindung zur Untersuchung der Wechselwirkungen von Nociceptin/Orphanin FQ und Opioid-Rezeptoren.

Biologie: Untersucht auf seine Auswirkungen auf die Schmerzsignalwege und Rezeptorinteraktionen.

Medizin: Als potenzielle Behandlung für verschiedene Schmerzzustände entwickelt, darunter Osteoarthritis, Krebsschmerzen und diabetische Neuropathie.

Industrie: Für seinen potenziellen Einsatz bei der Entwicklung neuer Analgetika mit verbesserten Sicherheitsprofilen untersucht

Wirkmechanismus

GRT-6005 entfaltet seine Wirkung, indem es an mehrere Opioid-Rezeptoren bindet und diese aktiviert, darunter den μ-Opioid-Rezeptor, den δ-Opioid-Rezeptor und den κ-Opioid-Rezeptor. Es wirkt auch als partieller Agonist des Nociceptin-Rezeptors. Die Aktivierung dieser Rezeptoren führt zu einer Reduktion der neuronalen Erregbarkeit und Schmerzübertragung. Dieser einzigartige Wirkmechanismus ermöglicht es GRT-6005, potente analgetische Wirkungen zu erzielen, mit einem möglicherweise geringeren Risiko für Toleranz und Sucht im Vergleich zu traditionellen Opioiden .

Wirkmechanismus

Target of Action

Cebranopadol is unique in its mechanism of action as an opioid. It binds to and activates all four of the opioid receptors . It acts as a full agonist of the μ-opioid receptor and δ-opioid receptor, and as a partial agonist of the nociceptin receptor and κ-opioid receptor . These receptors play a crucial role in the modulation of pain and the body’s response to stress and injury.

Mode of Action

this compound interacts with its targets by binding to and activating the opioid receptors. This activation results in a decrease in the perception of pain. The compound’s activity at nociceptin receptors contributes to its anti-hyperalgesic effects while ameliorating some of its opioid-type side effects, including respiratory depression and abuse potential .

Biochemical Pathways

It is known that the activation of opioid receptors can inhibit the release of substance p, a neuropeptide involved in pain transmission, thereby reducing the perception of pain .

Pharmacokinetics

After oral administration, this compound reaches maximum plasma concentrations after 4–6 hours and has a long half-value duration of 14–15 hours . With a dosing interval of 24 hours, this compound achieves steady state within 2 weeks, accumulates twofold and shows a fluctuation of 70–80% .

Result of Action

The molecular and cellular effects of this compound’s action result in potent and effective antinociceptive effects across a broad range of preclinical pain models . Its side effect profile is better compared to typical opioids, and it has been found to be more potent in models of chronic neuropathic pain than acute nociceptive pain compared to selective μ-opioid receptor agonists .

Safety and Hazards

Cebranopadol has been evaluated as a solution to the problem of opioid side effects such as respiratory depression, tolerance, and physical dependence . As an agonist of the κ-opioid receptor, this compound may have the capacity to produce psychotomimetic effects, dysphoria, and other adverse reactions at sufficiently high doses . This property could potentially limit its practical clinical dosage range, but would likely reduce the occurrence of patients taking more than their prescribed dose .

Zukünftige Richtungen

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of GRT-6005 involves multiple steps, including the formation of the benzenoid structure and the incorporation of the nociceptin/orphanin FQ and opioid receptor agonist functionalities. The specific synthetic routes and reaction conditions are proprietary and have not been fully disclosed in the public domain .

Industrial Production Methods

Industrial production of GRT-6005 likely involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include stringent quality control measures to meet regulatory standards for pharmaceutical compounds .

Analyse Chemischer Reaktionen

Arten von Reaktionen

GRT-6005 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, was zur Bildung von oxidierten Produkten führt.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, was zu reduzierten Produkten führt.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in den Reaktionen von GRT-6005 verwendet werden, umfassen Oxidationsmittel (z. B. Wasserstoffperoxid), Reduktionsmittel (z. B. Natriumborhydrid) und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die spezifischen Bedingungen, wie Temperatur und Druck, hängen von der gewünschten Reaktion und dem Produkt ab .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus den Reaktionen von GRT-6005 gebildet werden, umfassen verschiedene oxidierte, reduzierte und substituierte Derivate. Diese Produkte können unterschiedliche pharmakologische Eigenschaften haben und für weitere Forschungs- und Entwicklungsarbeiten verwendet werden .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Morphin: Ein bekanntes Opioid-Analgetikum, das hauptsächlich am μ-Opioid-Rezeptor wirkt.

Oxycodon: Ein weiteres Opioid-Analgetikum mit einem ähnlichen Wirkmechanismus wie Morphin.

Fentanyl: Ein starkes synthetisches Opioid, das an mehrere Opioid-Rezeptoren wirkt.

Einzigartigkeit von GRT-6005

GRT-6005 ist einzigartig in seiner dualen Wirkung auf Nociceptin/Orphanin FQ und Opioid-Rezeptoren, was es ihm ermöglicht, eine wirksame Schmerzlinderung mit einem möglicherweise besseren Sicherheitsprofil zu erzielen. Im Gegensatz zu traditionellen Opioiden hat GRT-6005 in präklinischen Studien eine verzögerte Entwicklung von Toleranz und ein geringeres Risiko für Atemdepression gezeigt .

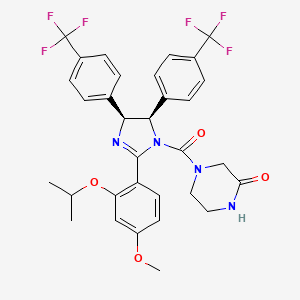

Eigenschaften

IUPAC Name |

6-fluoro-N,N-dimethyl-1'-phenylspiro[4,9-dihydro-3H-pyrano[3,4-b]indole-1,4'-cyclohexane]-1'-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27FN2O/c1-27(2)23(17-6-4-3-5-7-17)11-13-24(14-12-23)22-19(10-15-28-24)20-16-18(25)8-9-21(20)26-22/h3-9,16,26H,10-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSMVOZKEWSOFER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1(CCC2(CC1)C3=C(CCO2)C4=C(N3)C=CC(=C4)F)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001031965 | |

| Record name | Cebranopadol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001031965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863513-91-1 | |

| Record name | Cebranopadol [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0863513911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cebranopadol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12830 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cebranopadol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001031965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CEBRANOPADOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7GDW9S3GN3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the primary mechanism of action of cebranopadol?

A1: this compound is a first-in-class analgesic that exerts its effects by acting as an agonist at both the nociceptin/orphanin FQ peptide (NOP) receptor and the classical opioid receptors (MOP, DOP, and KOP) [, , , ].

Q2: How does the co-activation of NOP and MOP receptors contribute to this compound's analgesic effects?

A2: Studies in rodents have demonstrated a synergistic interaction between the NOP and classical opioid receptor components of this compound in producing analgesia []. This synergy may contribute to its potent analgesic effects.

Q3: Does this compound's action on NOP receptors influence its side effect profile compared to traditional opioids?

A3: Preclinical studies suggest that activation of NOP receptors by this compound counteracts some of the adverse effects associated with MOP receptor activation, particularly respiratory depression [, , , ].

Q4: Does this compound affect the central nervous system?

A4: Yes, this compound is a centrally acting analgesic, meaning it primarily acts on the central nervous system to produce its analgesic effects [, ].

Q5: How does this compound impact cocaine addiction in preclinical models?

A5: Research indicates that this compound reduces cocaine self-administration and blocks the escalation of cocaine intake in rat models. This effect is attributed to its simultaneous activation of both NOP and MOP receptors [, , ].

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C24H29FN2O2, and its molecular weight is 396.5 g/mol [].

Q7: How does the structure of this compound contribute to its unique pharmacological profile?

A7: The specific chemical structure of this compound, a spiro[cyclohexane-dihydropyrano[3,4-b]indole]-amine derivative, allows it to interact with both NOP and opioid receptors with high affinity []. Modifications to this core structure could alter its receptor binding profile and subsequently its activity, potency, and selectivity.

Q8: What is the typical duration of action of this compound?

A8: this compound exhibits a relatively long duration of action, lasting up to 7 hours after intravenous administration and over 9 hours after oral administration in preclinical pain models [].

Q9: How is this compound metabolized in the body?

A9: While detailed information on this compound's metabolism is limited in the provided abstracts, they suggest it likely undergoes metabolism, potentially involving hepatic pathways [, ].

Q10: Are there differences in the pharmacokinetic profile of this compound between animals and humans?

A10: While some studies explore the pharmacokinetics of this compound in animals [], further research is needed to understand if there are significant differences in its pharmacokinetic profile between animals and humans.

Q11: In which preclinical pain models has this compound shown efficacy?

A11: this compound has demonstrated efficacy in a wide range of preclinical pain models, including models of acute nociceptive pain, inflammatory pain, cancer pain, and neuropathic pain [, , , , , , , ].

Q12: Has this compound been investigated in clinical trials for pain management?

A12: Yes, this compound has been evaluated in various phases of clinical trials for its analgesic effects in conditions such as chronic low back pain, postoperative pain, and cancer-related pain [, , , , , , ].

Q13: Are there any specific patient populations where this compound might offer advantages over traditional opioids?

A13: Preclinical and early clinical data suggest that this compound may be particularly beneficial for patients with chronic pain conditions that involve a neuropathic component, as it shows higher analgesic potency in neuropathic pain models compared to traditional opioids [, , , ].

Q14: What is the safety profile of this compound based on preclinical and clinical studies?

A14: While this compound has shown a generally favorable safety profile in early clinical trials, higher doses have been associated with a higher incidence of treatment-emergent adverse events, primarily during the titration phase [].

Q15: Does this compound have a lower risk of abuse compared to traditional opioids?

A15: Preclinical and clinical studies indicate that this compound may have a lower potential for abuse and dependence compared to traditional opioids like morphine and hydromorphone [, , ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2',7'-Dichloro-3',6'-bis(prop-2-enoxy)spiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B606503.png)

![5-chloro-2-ethoxy-4-fluoro-N-[4-[[3-(methoxymethyl)-1-oxo-6,7-dihydro-5H-pyrazolo[1,2-a][1,2]benzodiazepin-2-yl]amino]-2,2-dimethyl-4-oxobutyl]benzamide](/img/structure/B606509.png)

![Methyl 3-[4-(4-carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-[(4-carbamimidoylpiperazin-1-yl)methyl]benzoate](/img/structure/B606510.png)